

What is N-Me-N-bis(PEG4-acid) and its primary functions?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Me-N-bis(PEG4-acid)**

Cat. No.: **B15543307**

[Get Quote](#)

An In-depth Technical Guide to N-Me-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-Me-N-bis(PEG4-acid)**, a branched polyethylene glycol (PEG) linker, designed for use in bioconjugation, drug delivery, and surface modification applications.

Core Concepts: Understanding N-Me-N-bis(PEG4-acid)

N-Me-N-bis(PEG4-acid) is a trifunctional crosslinker characterized by a central tertiary amine branching point, from which two polyethylene glycol chains of four ethylene glycol units (PEG4) extend, each terminating in a carboxylic acid. The central nitrogen atom is also substituted with a methyl group. This molecule is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling.^[1]

The core utility of this molecule lies in its defined structure, which allows for the precise spacing and presentation of two terminal carboxylic acid groups. The PEG chains impart hydrophilicity, which can enhance the solubility of the resulting conjugate in aqueous buffers and reduce non-specific binding.^{[1][2][3]} Branched PEG linkers like this are valuable in applications requiring the attachment of multiple molecules to a single point, such as increasing the drug-to-antibody

ratio in antibody-drug conjugates (ADCs) or creating multivalent constructs for enhanced binding affinity.

Chemical and Physical Properties

The presence of the N-methyl tertiary amine core and the hydrophilic PEG arms dictates the molecule's properties. The tertiary amine is basic and forms an HCl salt, which enhances its water solubility.^{[4][5][6]} The PEG chains contribute to the overall hydrophilicity and biocompatibility of the linker.^{[2][3]} PEG reagents are often hygroscopic and should be stored in a dry environment and allowed to equilibrate to room temperature before opening to prevent moisture absorption.^{[7][8]}

Primary Functions and Applications

The primary function of **N-Me-N-bis(PEG4-acid)** is to act as a homobifunctional crosslinker, covalently connecting two molecules that each possess a primary amine group. The two terminal carboxylic acids can react with primary amines in the presence of activating agents to form stable amide bonds.^[1]

Key applications include:

- Antibody-Drug Conjugates (ADCs): The branched structure allows for the attachment of two drug molecules to a single lysine residue on an antibody, increasing the drug-to-antibody ratio (DAR).
- PROTACs and Molecular Glues: The defined length of the PEG arms can be used to optimally position two different proteins for targeted protein degradation.
- Surface Modification: Immobilization of amine-containing biomolecules onto surfaces functionalized with this linker.
- Hydrogel Formation: Crosslinking of amine-containing polymers to form biocompatible hydrogels.
- Multivalent Ligand Display: Creation of constructs with multiple ligands to enhance binding to target receptors.

Quantitative Data

The following table summarizes the key quantitative data for **N-Me-N-bis(PEG4-acid)** HCl salt and a selection of structurally related N-substituted-bis(PEG4-acid) linkers for comparison.

Compound Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	CAS Number
N-Me-N-bis(PEG4-acid) HCl salt	BP-22821	C ₂₃ H ₄₅ NO ₁ 2·HCl	527.6	>98%	2055014-77-0
NH-bis(PEG4-acid) HCl salt	AG-7033	C ₂₂ H ₄₃ NO ₁ 2·HCl	513.6	>96%	2055041-59-1
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt	BP-23554	C ₄₂ H ₇₈ N ₄ O ₁₈ S·HCl	959.2	>98%	2112731-49-2
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt	BP-23471	C ₃₂ H ₆₂ N ₄ O ₁₆ ·HCl	758.9	>98%	2093152-80-6

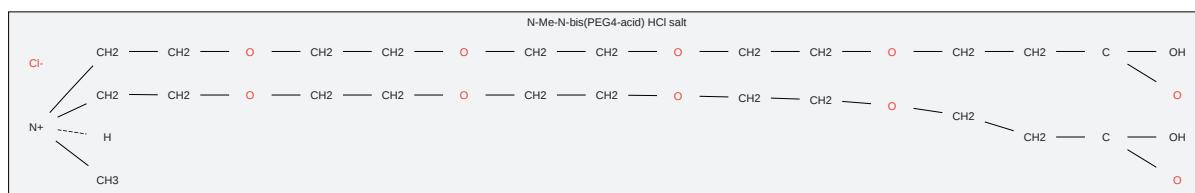
Experimental Protocols

The most common application of **N-Me-N-bis(PEG4-acid)** involves the coupling of its terminal carboxylic acids to primary amines on a biomolecule (e.g., a protein) using carbodiimide chemistry. The following is a general two-step protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Protocol: Two-Step EDC/sulfo-NHS Coupling to an Amine-Containing Biomolecule

Materials:

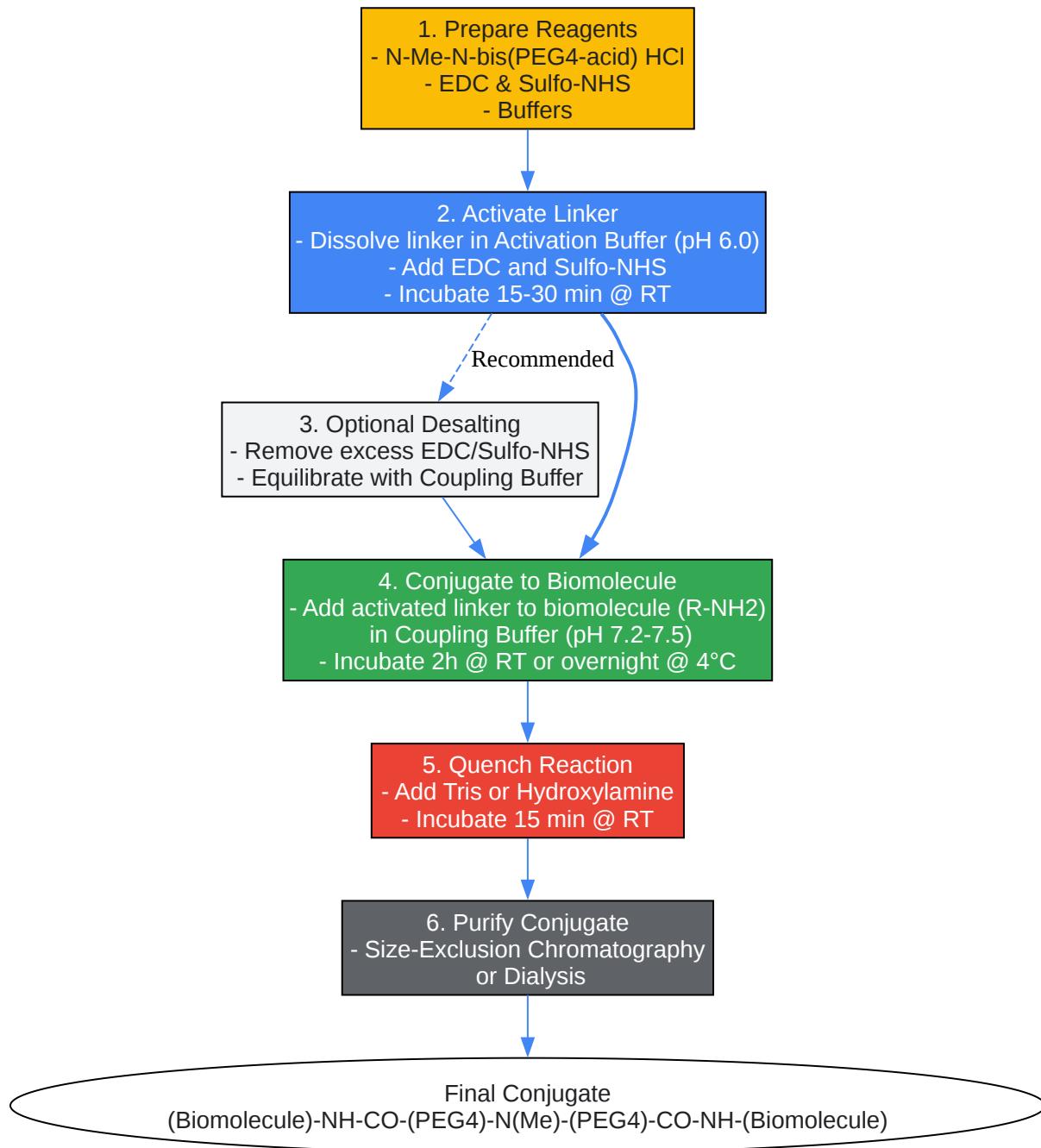
- **N-Me-N-bis(PEG4-acid)** HCl salt
- Amine-containing biomolecule (e.g., protein, peptide)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column


Procedure:

- Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening their containers. Prepare stock solutions of **N-Me-N-bis(PEG4-acid)** HCl salt, EDC, and sulfo-NHS in a suitable anhydrous solvent (e.g., DMSO or DMF) immediately before use.
- Activation of Carboxylic Acids:
 - Dissolve the **N-Me-N-bis(PEG4-acid)** HCl salt in Activation Buffer. Note: The HCl salt will make the solution slightly acidic. The buffer should have sufficient capacity to maintain the desired pH.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the linker solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acids to form a more stable sulfo-NHS ester.
- Removal of Excess Activation Reagents (Optional but Recommended):
 - To prevent unwanted cross-linking of the target biomolecule, remove excess EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

- Conjugation to the Amine-Containing Biomolecule:
 - Immediately add the activated linker solution (or the desalted, activated linker) to the biomolecule solution in Coupling Buffer. A typical starting point is a 10- to 20-fold molar excess of the linker to the biomolecule.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted sulfo-NHS esters.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Mandatory Visualizations


Chemical Structure of N-Me-N-bis(PEG4-acid) HCl salt

[Click to download full resolution via product page](#)

Caption: Chemical structure of **N-Me-N-bis(PEG4-acid)** as the hydrochloride salt.

Experimental Workflow for Bioconjugation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Me-N-bis(PEG4-acid) HCl salt, 2055014-77-0 | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. organic chemistry - Why amine salts are soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. tutorchase.com [tutorchase.com]
- To cite this document: BenchChem. [What is N-Me-N-bis(PEG4-acid) and its primary functions?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15543307#what-is-n-me-n-bis-peg4-acid-and-its-primary-functions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com